7-Methyl Substitution in 4-Hydroxyquinoline-3-carboxylic Acids Confers Defined CYP3A4 Inhibition Potency Relevant to Drug-Drug Interaction Liability Screening
The compound 4-hydroxy-7-methylquinoline-3-carboxylic acid demonstrates quantifiable inhibition of human recombinant CYP3A4 with an IC₅₀ value of 7.90 μM (7,900 nM) as measured in an assay system co-expressing human CYP3A4 with human P450 reductase and human b5 reductase [1]. This CYP3A4 inhibitory activity establishes a baseline reference value for the 7-methyl-4-hydroxyquinoline-3-carboxylic acid scaffold class. While direct head-to-head comparative IC₅₀ data against other 7-position substitution variants under identical assay conditions are not available in the retrieved literature, the class-level SAR established by Shah and Coats (1977) demonstrates that 7-position substituent physicochemical parameters (π and MR) linearly correlate with biological activity in related 4-hydroxyquinoline-3-carboxylic acid series [2]. This indicates that procurement of the specific 7-methyl variant is necessary to maintain defined CYP interaction liability profiles, as alternative 7-substituents (e.g., -H, -Cl, -OCH₃, -CF₃) would be expected to produce different IC₅₀ values based on their distinct π and MR contributions.
| Evidence Dimension | CYP3A4 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.90 μM (7,900 nM) |
| Comparator Or Baseline | Class baseline: 7-substituent-dependent CYP inhibition; comparative values for other 7-substituted analogs under identical conditions unavailable in public literature |
| Quantified Difference | Cannot be quantified due to absence of direct comparator data; class-level SAR indicates substituent-dependent variation |
| Conditions | In vitro enzyme inhibition assay using human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase; measurement of reduction in 7-hydroxyquinoline production |
Why This Matters
This IC₅₀ value provides a procurement-relevant benchmark for researchers screening CYP3A4-mediated drug-drug interaction liability; substituting a different 7-substituted analog would yield an uncharacterized CYP inhibition profile incompatible with assay validation requirements.
- [1] BindingDB. BDBM50532768 / CHEMBL4541666. Affinity Data: IC₅₀ = 7.90E+3 nM for inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase. 2021. View Source
- [2] Shah KJ, Coats EA. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. J Med Chem. 1977;20(8):1001-1006. doi:10.1021/jm00218a003 View Source
